3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by their unique fused ring structures, which often impart significant chemical and biological properties
Properties
IUPAC Name |
3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-17-3-7-19(8-4-17)15-25-13-11-23(12-14-25)21(27)26(22(28)24-23)16-20-9-5-18(2)6-10-20/h3-10H,11-16H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGQCOKFCLGFEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[45]decane-2,4-dione typically involves multiple steps, starting with the formation of the spirocyclic core
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known pharmacophores suggests possible activity against various biological targets.
- Antipsychotic Activity : Research indicates that derivatives of triazaspiro compounds exhibit significant inhibition of dopamine receptors, which are crucial in the treatment of psychiatric disorders like schizophrenia. For instance, related compounds have shown up to 71% inhibition of haloperidol binding at specific concentrations .
- Cytotoxicity Studies : Preliminary studies have explored the cytotoxic effects of 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione on cancer cell lines. These investigations aim to establish a structure-activity relationship (SAR) that could lead to the development of novel anticancer agents.
Material Science
The compound's unique spirocyclic structure allows for its incorporation into polymer matrices and other materials.
- Polymer Composites : The integration of triazaspiro compounds into polymer systems has been researched for enhancing mechanical properties and thermal stability. These materials can find applications in coatings and composite materials used in aerospace and automotive industries.
Biochemical Applications
The compound's ability to interact with various biological molecules makes it an interesting candidate for biochemical applications.
- Enzyme Inhibition Studies : Initial studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways. This property can be leveraged in drug design to modulate enzyme activity in disease states.
Case Studies
Mechanism of Action
The mechanism by which 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1,3,8-triazaspiro[4.5]decane-2,4-dione
1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione
Other spiro compounds with similar functional groups
Uniqueness: 3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione stands out due to its specific substitution pattern and the presence of the 4-methylphenyl groups, which can influence its chemical and biological properties compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further research and development.
Biological Activity
3,8-bis[(4-methylphenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a triazaspiro structure, which is characterized by a spiro system containing nitrogen atoms. The presence of two 4-methylphenyl groups enhances its lipophilicity and may influence its interaction with biological targets.
Biological Activity Overview
Research indicates that compounds within the triazaspiro family exhibit diverse biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains.
- Anticancer Potential : Certain analogs have demonstrated cytotoxic effects on cancer cell lines.
- Receptor Binding Affinity : Compounds related to triazaspiro structures have been evaluated for their affinity towards opioid receptors.
Table 1: Summary of Biological Activities
Antimicrobial Studies
A study evaluating Mannich bases derived from triazaspiro compounds reported significant antimicrobial activity against common pathogens. The synthesized compounds exhibited inhibition zones indicating their effectiveness against bacteria like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
In vitro studies have shown that triazaspiro compounds can induce apoptosis in prostate cancer cells. The mechanism involves the disruption of mitochondrial membrane potential leading to cell death .
Opioid Receptor Interaction
Research has highlighted the potential of triazaspiro compounds as opioid receptor modulators. For instance, specific derivatives exhibited competitive binding to mu-opioid receptors, suggesting their potential as analgesics .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Modulation : The compound's structural features allow it to fit into receptor sites effectively, influencing signaling pathways.
- Enzyme Inhibition : Some derivatives may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
